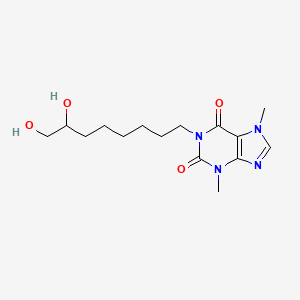
1-(7,8-Dihydroxyoctyl)-3,7-dimethylxanthine
Cat. No. B8521900
Key on ui cas rn:
156918-08-0
M. Wt: 324.38 g/mol
InChI Key: VDQZHBISAJMNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05866576
Procedure details


A solution of 1-(7-octenyl)-3,7-dimethylxanthine (1.00 g, 4.5 mmol), 4-methylmorpholine-N oxide (553 mg, 4.7 mmol), and a 2.5% solution of osmium tetroxide in t-butanol (3 drops) in acetone (25 mL) and water (20 mL) was stirred for 4 days. After addition of a saturated aqueous solution of sodium hydrosulfite (10 mL) and 30 minutes of continued stirring, the reaction mixture was added to water (50 mL) and extracted with 20% ethanol/dichloromethane (3×50 mL). Evaporation of the solvent under vacuum yielded an off-white residue. The residue was recrystallized in ethanol, yielding 726 mg (63% yield) 1-(7,8-dihydroxyoctyl)-3,7-dimethylxanthine (inventive compound no. 1538) as a white solid.
Name
1-(7-octenyl)-3,7-dimethylxanthine
Quantity
1 g
Type
reactant
Reaction Step One


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:9]1[C:18](=[O:19])[C:17]2[N:16]([CH3:20])[CH:15]=[N:14][C:13]=2[N:12]([CH3:21])[C:10]1=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].C[N+]1([O-])CC[O:26]CC1.[OH2:30].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(O)(C)(C)C.CC(C)=O.[Os](=O)(=O)(=O)=O>[OH:30][CH:7]([CH2:8][OH:26])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][N:9]1[C:18](=[O:19])[C:17]2[N:16]([CH3:20])[CH:15]=[N:14][C:13]=2[N:12]([CH3:21])[C:10]1=[O:11] |f:3.4.5|
|
Inputs


Step One
|
Name
|
1-(7-octenyl)-3,7-dimethylxanthine
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCC=C)N1C(=O)N(C=2N=CN(C2C1=O)C)C
|
|
Name
|
|
|
Quantity
|
553 mg
|
|
Type
|
reactant
|
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 20% ethanol/dichloromethane (3×50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded an off-white residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized in ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(CCCCCCN1C(=O)N(C=2N=CN(C2C1=O)C)C)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 726 mg | |
| YIELD: PERCENTYIELD | 63% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
